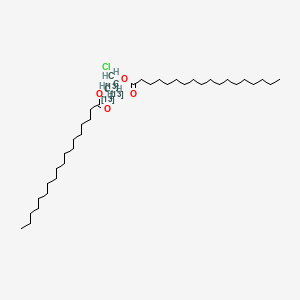![molecular formula C25H12I4 B13432359 3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] is a chemical compound known for its unique structure and properties It belongs to the spirobi[fluorene] family, characterized by a spiro linkage between two fluorene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobi[fluorene]. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and time to ensure the selective iodination at the desired positions.
Industrial Production Methods
While specific industrial production methods for 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various functionalized spirobi[fluorene] derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Potential use in bioimaging and as a probe due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with molecular targets. The iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The spiro linkage provides structural rigidity, which can affect the compound’s overall stability and performance in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrachloro-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrafluoro-9,9’-spirobi[fluorene]
Uniqueness
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher atomic weight of iodine influence the compound’s reactivity, making it suitable for specific applications that require these characteristics.
Eigenschaften
Molekularformel |
C25H12I4 |
|---|---|
Molekulargewicht |
820.0 g/mol |
IUPAC-Name |
3,3',6,6'-tetraiodo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H12I4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H |
InChI-Schlüssel |
ITKRQZWIPWPPNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)C3=C(C24C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I)C=CC(=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



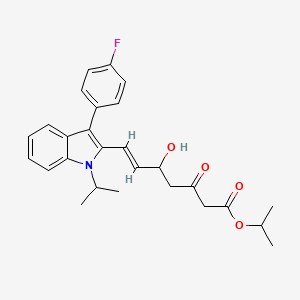
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
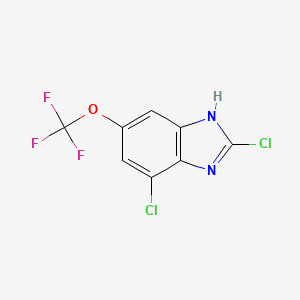
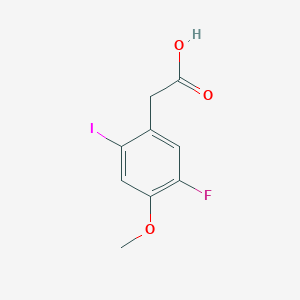
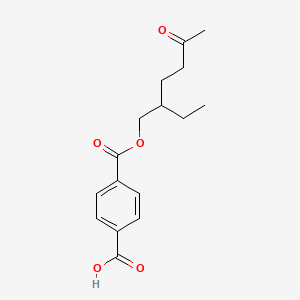
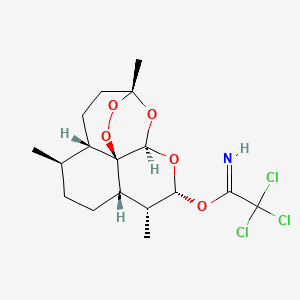

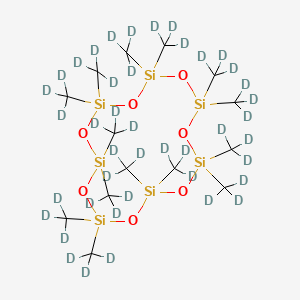
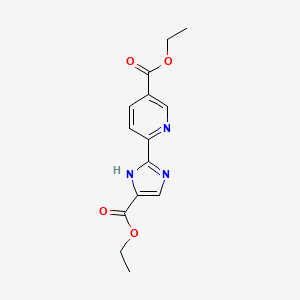
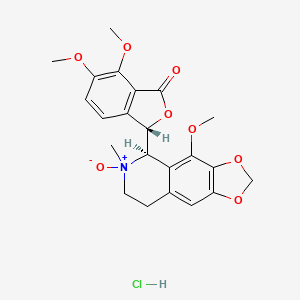
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
